N~2~‐[(5‐bromo‐2‐methoxyphenyl)sulfonyl]‐N~1~,N~1~‐diethyl‐N~2~‐phenylglycinamide is a synthetic compound developed for research purposes. It belongs to the class of E-prostanoid receptor 4 (EP4) antagonists. This compound has been specifically studied for its potential anti-inflammatory effects, particularly in the context of rheumatoid arthritis and osteoarthritis.
N~2~‐[(5‐bromo‐2‐methoxyphenyl)sulfonyl]‐N~1~,N~1~‐diethyl‐N~2~‐phenylglycinamide acts as a selective antagonist of the EP4 receptor. EP4 is a subtype of prostaglandin E2 (PGE2) receptors, which are involved in various physiological processes including inflammation, pain, and fever. By blocking the action of PGE2 at the EP4 receptor, this compound can potentially inhibit the signaling pathways associated with inflammation.
Preclinical Studies on Arthritis: This compound has shown promising anti-inflammatory effects in preclinical studies using rodent models of rheumatoid arthritis (adjuvant-induced arthritis) and osteoarthritis (iodoacetate-induced). In these models, N~2~‐[(5‐bromo‐2‐methoxyphenyl)sulfonyl]‐N~1~,N~1~‐diethyl‐N~2~‐phenylglycinamide was able to reduce inflammation and joint pain, supporting its potential as a therapeutic agent for arthritis.
Investigation of EP4 Receptor Signaling: By using N~2~‐[(5‐bromo‐2‐methoxyphenyl)sulfonyl]‐N~1~,N~1~‐diethyl‐N~2~‐phenylglycinamide as a selective EP4 antagonist, researchers can gain further insights into the specific signaling pathways mediated by this receptor subtype in different cell types and disease models.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: